![molecular formula C4H2Cl2F6 B146844 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 138690-25-2](/img/structure/B146844.png)
2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane
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Overview
Description
The compound "2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane" is not directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential characteristics and synthetic routes. For instance, the synthesis of related fluorinated compounds often involves the use of strong bases or fluorinating agents, as seen in the preparation of tris(oxazolinyl)cyclopropanes and the catalytic fluorination of tetrachloropropene .
Synthesis Analysis
The synthesis of complex fluorinated compounds can involve multiple steps and various reagents. For example, hexafluororuthenate(V) is synthesized by fluorination of RuO4 using ClF3 or by reacting ClO2F with RuF5 . Similarly, the synthesis of hexaalkylguanidinium perfluoroalkoxides involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes . These methods suggest that the synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane might also require the use of strong fluorinating agents or bases.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using techniques such as electron diffraction and X-ray crystallography. For instance, the structure of hexafluorocyclopropane was determined by electron diffraction , and the structure of a fluorinating agent was elucidated using X-ray crystallography . These studies provide valuable information on bond lengths, angles, and conformations that could be relevant to understanding the structure of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. The metalation of 2-chloromethyl-2-oxazoline to form tris(oxazolinyl)cyclopropanes and the selective catalytic fluorination of tetrachloropropene are examples of reactions that could be related to the chemical behavior of the compound . These reactions often involve the use of specific catalysts or conditions to achieve the desired fluorination.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct. For example, the electron diffraction study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms , and a similar study on 3-chloro-2-chloromethyl-1-propene provided insights into its conformational compositions . These findings suggest that 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane may also exhibit unique physical and chemical properties, such as different conformers and bond characteristics.
Scientific Research Applications
1. Refrigerant and Foam Insulation Applications
2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane (HFC-236ea) is explored as a potential refrigerant and for its use in foam insulation. HFC-236ea, along with other hydrofluorocarbons (HFCs), is considered as an alternative to chlorofluorocarbons (CFCs) due to its lower flammability and comparable thermal conductivity properties. The critical parameters of HFC-236ea and its binary mixtures with other HFCs have been measured to assess its suitability in these applications (Uchida et al., 2004). Moreover, thermal conductivities of alternatives to CFC-11 for foam insulation, including HFC-236ea, have been reported, emphasizing its potential use in thermal insulation materials (Perkins et al., 2001).
2. Chemical Synthesis and Structural Analysis
The compound has been examined in the context of chemical synthesis and structural analysis. A potential toxaphene congener with a unique tricyclic structure, synthesized from a reaction involving chlorination, has been structurally analyzed and its NMR properties, gas chromatographic properties, and mass spectrum have been studied (Koivisto et al., 2001). This highlights the compound's relevance in synthesizing complex structures and understanding their physical and chemical properties.
3. Interaction with Other Compounds
Interactions of HFC-236ea with other compounds have been quantitatively studied. Fourier transform ion cyclotron resonance spectrometry has been employed to demonstrate the existence and thermodynamic stability of species like (1HCl)(-) and (1H1)(-), shedding light on its hydrogen-bonding interactions in the gas phase (Guerrero et al., 2009).
4. Applications in Organic Synthesis
The compound has also been explored for its applications in organic synthesis. Recent studies have highlighted the use of derivatives like Selectfluor in various organic reactions. Selectfluor has been emphasized as a versatile mediator or catalyst in organic synthesis, indicating the potential role of related compounds in facilitating and optimizing organic reactions (Yang et al., 2020), (Singh & Shreeve, 2004).
Mechanism of Action
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with biological macromolecules such as DNA, RNA, and proteins.
Mode of Action
As an alkylating agent, 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane can donate an alkyl group to its target. This can lead to changes in the structure and function of the target molecule. For instance, alkylation of DNA can lead to DNA damage, potentially affecting cell division and genetic information processing .
Result of Action
The molecular and cellular effects of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane’s action would depend on its specific targets and the extent of their alkylation. Potential effects could include DNA damage, changes in gene expression, altered protein function, and cellular toxicity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane. For instance, its reactivity and stability may be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same targets .
properties
IUPAC Name |
2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDXNQXIECRUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378856 |
Source
|
Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138690-25-2 |
Source
|
Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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